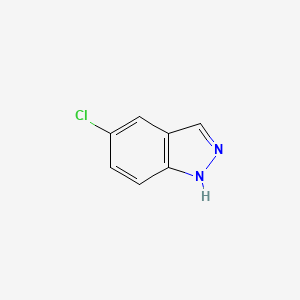














|
REACTION_CXSMILES
|
N[C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][N:6]=[CH:5]2.N([O-])=O.[Na+].[ClH:15]>O.[Cu]Cl>[Cl:15][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][N:6]=[CH:5]2 |f:1.2|
|


|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
14.9 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]Cl
|
|
Name
|
|
|
Quantity
|
15.41 g
|
|
Type
|
reactant
|
|
Smiles
|
NC=1C=C2C=NNC2=CC1
|
|
Name
|
ice
|
|
Quantity
|
250 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
8.78 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
75 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
diazonium
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
diazonium
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-5 °C
|
|
Type
|
CUSTOM
|
|
Details
|
After stirring at room temperature for 1.5 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
had been cooled to 0° C
|
|
Type
|
CUSTOM
|
|
Details
|
to form
|
|
Type
|
CUSTOM
|
|
Details
|
The cooling bath was removed
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction
|
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to room temperature
|
|
Type
|
CUSTOM
|
|
Details
|
began at 10° C.
|
|
Type
|
TEMPERATURE
|
|
Details
|
The flask was then heated to 60° C. for 30 minutes
|
|
Duration
|
30 min
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to ˜15° C
|
|
Type
|
CUSTOM
|
|
Details
|
A brown precipitate formed
|
|
Type
|
FILTRATION
|
|
Details
|
The precipitate was collected by suction filtration
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried in a vacuum dessicator over NaOH for 16 hours
|
|
Duration
|
16 h
|


Reaction Time |
1.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=C2C=NNC2=CC1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 25.6 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |